4-Pyridin-4-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta-[c]quinoline
Description
4-Pyridin-4-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline is a bicyclic heterocyclic compound featuring a fused cyclopentane-quinoline core with a pyridin-4-yl substituent at the 4-position. Its molecular formula is C₁₇H₁₅N₂, and it exhibits structural complexity due to the stereochemistry of the fused rings. Its synthesis typically involves multi-step procedures, including cyclization and functionalization of quinoline precursors .
Properties
IUPAC Name |
4-pyridin-4-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2/c1-2-7-16-14(4-1)13-5-3-6-15(13)17(19-16)12-8-10-18-11-9-12/h1-5,7-11,13,15,17,19H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMUOAVOTTRCNEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2C1C(NC3=CC=CC=C23)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues of 4-Pyridin-4-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline, highlighting differences in substituents, ring systems, and biological activity:
Research Findings and Implications
- Structure-Activity Relationships (SAR) :
- Therapeutic Potential: The cyclopentaquinoline scaffold is versatile, with applications in anticancer, antimicrobial, and CNS therapies. Hybridization with acridine or pyridine moieties expands its mechanistic diversity .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 4-Pyridin-4-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via cyclization reactions starting from piperidine or quinoline precursors. For example, spirocyclic intermediates (e.g., 1-benzyl-4-piperidone derivatives) are acylated to form tetrahydroquinoline scaffolds, achieving yields >80% under controlled conditions . Optimization strategies include:
- Using ultrasound-assisted synthesis to enhance reaction efficiency and reduce side products .
- Employing Lewis acid-surfactant combined catalysts (e.g., Fe(DS)₃) for improved regioselectivity .
- Purification via column chromatography with gradient elution to isolate the target compound from structurally similar byproducts .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : A multi-technique approach is critical:
- IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1705 cm⁻¹ in acylated derivatives) .
- NMR Spectroscopy : ¹H NMR resolves stereochemistry (e.g., δ 1.92–2.24 ppm for cyclopentane protons) and ¹³C NMR confirms ring junction carbons (e.g., δ 21–35 ppm for sp³ carbons) .
- GC-MS : Validates molecular ion peaks (e.g., low-intensity M⁺ ions at 0.5–8.0% abundance due to fragmentation) .
Q. What safety protocols are essential for handling 4-Pyridin-4-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline?
- Methodological Answer :
- Use PPE (gloves, goggles, lab coats) to prevent skin/eye contact, as the compound may cause acute toxicity or irritation .
- Store in airtight containers under inert gas (e.g., N₂) to avoid oxidation, given its fused aromatic system .
- Dispose of waste via certified chemical disposal services to comply with environmental regulations .
Advanced Research Questions
Q. How can contradictions in NMR spectral data be resolved during derivative synthesis?
- Methodological Answer :
- Variable Temperature (VT) NMR : Differentiates dynamic conformational changes (e.g., chair-to-boat transitions in cyclopentane rings) that obscure proton splitting .
- 2D NMR (COSY, NOESY) : Maps coupling networks and spatial proximities to assign ambiguous peaks (e.g., distinguishing fused-ring protons from substituents) .
- Isotopic Labeling : Incorporates ¹³C or ²H labels to track specific carbons/hydrogens in complex spectra .
Q. What strategies modulate the compound’s physicochemical properties for biological studies?
- Methodological Answer :
- Halogenation : Introducing electron-withdrawing groups (e.g., Cl, Br) at the 4-phenyl position enhances solubility and stability, as seen in analogs like 4-(3-bromophenyl)-tetrahydroquinoline .
- Acylation : Adding polar acyl groups (e.g., carboxylic acids) improves water solubility and bioavailability .
- Cyclopropane Ring Modifications : Substituents on fused cyclopropane rings alter steric bulk and π-π stacking interactions, as demonstrated in cyclopropa[3,4]cyclopenta[c]quinoline derivatives .
Q. How can computational methods predict reactivity in novel reaction conditions?
- Methodological Answer :
- DFT Calculations : Model transition states to predict regioselectivity in electrophilic substitution reactions (e.g., nitration at the 8-position due to electron-rich quinoline moieties) .
- Molecular Dynamics (MD) Simulations : Assess solvent effects on reaction pathways (e.g., polar aprotic solvents stabilizing charged intermediates) .
- Machine Learning : Train models on existing datasets (e.g., PubChem entries) to forecast optimal catalysts or temperatures for new synthetic routes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
